2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide
Description
This compound belongs to the benzamide class, characterized by a 2,6-dimethoxybenzamide core linked to a 1,2-oxazole moiety substituted with a 2-phenylpropan-2-yl group. Its analogs, however, are well-documented in pesticidal and enzymatic inhibition roles, enabling comparative analysis .
Properties
CAS No. |
82558-78-9 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,14-9-6-5-7-10-14)17-13-18(27-23-17)22-20(24)19-15(25-3)11-8-12-16(19)26-4/h5-13H,1-4H3,(H,22,24) |
InChI Key |
KQCOHUIYIWCRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the benzamide core: The isoxazole ring is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
Chemical Reactions Analysis
2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying structure-activity relationships and for developing new synthetic methodologies.
Medicine: The compound’s unique structure and biological activities make it a potential lead compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is a crucial component of the exoskeleton in insects, and its synthesis is essential for their growth and development. The compound targets the enzymes involved in chitin synthesis, disrupting the formation of the exoskeleton and leading to the death of the insect . The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The substituents on the isoxazole ring and benzamide core critically influence physicochemical properties and biological activity. Below is a comparative analysis of selected analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*X = substituent (e.g., -Cl, -NO2)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
